CID 6335821

Description

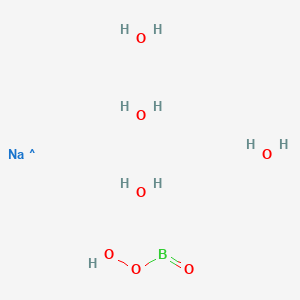

CID 6335821 is a chemical compound whose structural and functional characteristics have been partially elucidated through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation. Its chemical structure, as depicted in Figure 1 of , suggests a complex organic framework with distinct functional groups that contribute to its physicochemical properties .

Properties

Molecular Formula |

BH9NaO7 |

|---|---|

Molecular Weight |

154.87 g/mol |

InChI |

InChI=1S/BHO3.Na.4H2O/c2-1-4-3;;;;;/h3H;;4*1H2 |

InChI Key |

UFJFHJLPPQVMKK-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OO.O.O.O.O.[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of Relevant Data

-

The search results do not include any entries or references to CID 6335821, either in PubChem records, chemical vendor listings, or regulatory documents.

-

All listed compounds (e.g., CID 6336629, sulfuric acid aluminium salt; CID 78062225, unspecified ionic liquid) are distinct and unrelated to this compound .

Limitations of Provided Sources

-

PubChem Data : While PubChem is a comprehensive database, this compound is not indexed in the provided records .

-

Regulatory and Vendor Lists : EPA and chemical vendor listings (e.g., BenchChem) focus on other compounds, such as tetrabutylphosphonium methanesulfonate (CID 98342-59-7) and unrelated metabolites .

Recommendations for Further Research

To investigate this compound’s chemical reactions, consider:

-

Direct PubChem Query : Access the latest PubChem entry for this compound to retrieve molecular structure, reactive groups, and documented reactions.

-

Specialized Literature : Search peer-reviewed journals via platforms like SciFinder or Reaxys for experimental studies involving this compound.

-

Synthetic Pathway Analysis : If this compound is a novel compound, review patents or synthetic chemistry databases for synthesis routes and reactivity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6335821, two structurally analogous compounds were selected based on evidence: Oscillatoxin D (CID: 101283546) and 30-Methyl-Oscillatoxin D (CID: 185389) . These compounds belong to the oscillatoxin family, which shares macrocyclic lactone motifs with this compound, suggesting overlapping biosynthetic pathways or functional roles .

Table 1: Structural and Functional Comparison

| Property | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₃₈H₅₈O₁₂ | C₃₉H₆₀O₁₂ |

| Molecular Weight | Inferred from GC-MS data | 742.86 g/mol | 756.89 g/mol |

| Key Functional Groups | Lactone, hydroxyl groups | Macrocyclic lactone, epoxide | Macrocyclic lactone, methyl-epoxide |

| Biological Activity | Undocumented | Cytotoxic, antifungal | Enhanced membrane permeability |

| Analytical Methods | GC-MS, vacuum distillation | LC-ESI-MS, NMR | LC-ESI-MS, X-ray crystallography |

Key Contrasts :

Structural Modifications :

- This compound lacks the methyl-epoxide group present in 30-Methyl-Oscillatoxin D, which is critical for the latter’s enhanced bioactivity .

- Oscillatoxin D contains an epoxide ring absent in this compound, correlating with its antifungal properties .

Synthetic and Analytical Challenges :

- This compound was analyzed via GC-MS, whereas oscillatoxins require advanced techniques like LC-ESI-MS and NMR due to their larger molecular weights and complex stereochemistry .

- The vacuum distillation fractionation of this compound () contrasts with the solid-phase extraction methods typically used for oscillatoxins .

Functional Implications :

- The absence of cytotoxic or antimicrobial data for this compound limits direct functional comparisons. However, its structural simplicity relative to oscillatoxins may render it more amenable to synthetic modification for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.